5-(Morpholin-4-ylmethyl)pyridin-2-amine
Description
Chemical Identity and Nomenclature
This compound possesses a well-defined chemical identity characterized by its systematic nomenclature and structural parameters. The compound is officially designated by the International Union of Pure and Applied Chemistry name this compound, with alternative nomenclature including 5-(4-morpholinylmethyl)-2-pyridinamine. The Chemical Abstracts Service has assigned this compound the registry number 400775-78-2, providing a unique identifier for scientific and commercial applications.
The molecular architecture of this compound features a pyridine ring substituted at the 2-position with an amino group and at the 5-position with a morpholin-4-ylmethyl substituent. The International Chemical Identifier string InChI=1S/C10H15N3O/c11-10-2-1-9(7-12-10)8-13-3-5-14-6-4-13/h1-2,7H,3-6,8H2,(H2,11,12) provides a standardized representation of the compound's connectivity. The corresponding InChI Key XQPFECSWBBZEOO-UHFFFAOYSA-N serves as a hashed version of the full InChI string, facilitating database searches and computational applications.
The Simplified Molecular Input Line Entry System representation C1COCCN1CC2=CN=C(C=C2)N encodes the structural connectivity in a linear format, clearly depicting the morpholine ring connected via a methylene bridge to the pyridine core bearing the amino substituent. This notation system facilitates computational analysis and database management of the compound's structural information.
Historical Development in Heterocyclic Chemistry
The historical development of this compound is intrinsically linked to the broader evolution of heterocyclic chemistry during the nineteenth and twentieth centuries. The foundational work on pyridine chemistry began with Thomas Anderson's discovery in 1849, when he examined the contents of oil obtained through high-temperature heating of animal bones. Anderson separated a colorless liquid with an unpleasant odor from this oil, which he later identified as pure pyridine two years after his initial observation. The name pyridine derives from the Greek word pyr, meaning fire, reflecting Anderson's observation of the compound's flammable nature.
The structural elucidation of pyridine occurred several decades after its discovery, with Wilhelm Körner in 1869 and James Dewar in 1871 proposing that pyridine's structure derives from benzene by substituting one carbon-hydrogen unit with a nitrogen atom. This structural determination was later confirmed through reduction experiments where pyridine was converted to piperidine using sodium in ethanol. The first synthetic preparation of pyridine was achieved by William Ramsay in 1876, who combined acetylene and hydrogen cyanide in a red-hot iron-tube furnace, marking the first synthesis of a heteroaromatic compound.
The origin of heterocyclic chemistry as a distinct field emerged during the development of organic chemistry in the 1800s. Brugnatelli made significant contributions in 1818 by separating alloxan from uric acid, while Dobereiner produced furan compounds using sulfuric acid with starch in 1832. Runge's collection of pyrrole through dry distillation in 1834 further advanced the field. The industrial significance of heterocyclic chemistry became apparent around 1906 when Friedlander revolutionized the agriculture industry through synthetic chemistry by producing indigo dye.
Morpholine's discovery is attributed to Ludwig Knorr, a German chemist who identified this heterocycle in the late 1800s. The development of morpholine-containing compounds gained momentum in the twentieth century, with the understanding that morpholine represents one of the most useful scaffolds for drug development due to its well-balanced lipophilic-hydrophilic profile, reduced pKa value, and chair-like flexible conformation. The contemporary synthesis methods for morpholine derivatives emerged from various approaches, including the dehydration of diethanolamine and the hydrogenation of diethylene glycol with ammonia.
Significance in Medicinal Chemistry and Drug Discovery
This compound exemplifies the strategic importance of morpholine-containing heterocycles in contemporary medicinal chemistry and drug discovery applications. The morpholine moiety has established itself as a ubiquitous pharmacophore in medicinal chemistry, with research demonstrating its fundamental role in modulating pharmacokinetic and pharmacodynamic properties of therapeutic compounds. The presence of morpholine in drug molecules provides a well-balanced lipophilic-hydrophilic profile, which is crucial for achieving optimal absorption, distribution, metabolism, and excretion characteristics.
The morpholine ring system contributes to drug discovery through multiple mechanisms of action and property enhancement. The weak basic nitrogen atom positioned opposite to the oxygen atom provides the ring with a pKa value similar to blood pH, thereby enhancing solubility and brain permeability. This characteristic makes morpholine-containing compounds particularly valuable for central nervous system drug development, where blood-brain barrier penetration represents a critical consideration. Additionally, the oxygen atom within the morpholine ring can form hydrogen bonds with target proteins, while the relatively electron-deficient ring establishes hydrophobic interactions that contribute to binding affinity.
The flexible conformation of morpholine, resulting from equilibrium between chair-like and skew-boat topologies, provides optimal features for directing molecular appendages into appropriate positions for target engagement. This conformational flexibility allows for enhanced binding to diverse protein targets while maintaining favorable pharmacokinetic properties. Research has shown that morpholine also demonstrates an improved cytochrome P450 3A4 profile, resulting in prolonged bioavailability and optimal clearance through oxidation into nontoxic derivatives.
The pyridine component of this compound contributes additional medicinal chemistry advantages through its aromatic heterocyclic nature. Pyridine derivatives have found extensive applications in pharmaceuticals, with the pyridine ring occurring in numerous important compounds including agrochemicals, pharmaceuticals, and vitamins. The combination of pyridine and morpholine structural elements in a single molecule provides synergistic benefits for drug discovery, as both heterocycles offer distinct but complementary pharmacological properties.
The development of morpholine-containing anticancer drugs represents an active field in contemporary drug discovery, with researchers focusing on compounds that exhibit minimal or no side effects. This therapeutic area exemplifies the ongoing significance of morpholine-based scaffolds in addressing challenging medical conditions. The structural diversity achievable through modification of morpholine-containing pyridines provides medicinal chemists with extensive opportunities for optimization of potency, selectivity, and pharmacokinetic properties.
Properties
IUPAC Name |
5-(morpholin-4-ylmethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c11-10-2-1-9(7-12-10)8-13-3-5-14-6-4-13/h1-2,7H,3-6,8H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQPFECSWBBZEOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CN=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400775-78-2 | |
| Record name | 5-(morpholin-4-ylmethyl)pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Route via Halogenated Pyridine Derivatives and Morpholine
One of the primary synthetic approaches involves the reaction of halogen-substituted pyridin-2-amine derivatives with morpholine-containing reagents under basic conditions. This method is often conducted in organic solvents such as tetrahydrofuran, dioxane, or dimethylformamide.
- Starting materials: Halogenated pyridin-2-amine (chloro, bromo, or iodo derivatives) and morpholine or morpholin-4-ylmethyl halides.
- Reaction conditions: Presence of a base (commonly tertiary amines or alkoxides) to facilitate nucleophilic substitution.
- Temperature: Typically ranges from ambient to 130 °C depending on the reactivity of the halogen and solvent choice.
- Purification: Column chromatography or crystallization to obtain pharmaceutically acceptable purity.
- The use of halogenated intermediates allows for regioselective substitution.
- High temperatures may lead to decomposition of sensitive intermediates.
- Large-scale synthesis requires careful control to avoid explosive hazards associated with N-oxide intermediates sometimes used in related processes.
- Purification by chromatography, although effective, is less practical for industrial scale.
This method was described in patent WO2007089193, which also highlighted issues with the use of 5-cyanooxindole intermediates due to their cost and instability at elevated temperatures.
Reductive Amination of 5-(Chloromethyl)pyridin-2-amine with Morpholine
Another common preparation involves reductive amination, where 5-(chloromethyl)pyridin-2-amine is reacted with morpholine in the presence of a reducing agent to form the target compound.
- React 5-(chloromethyl)pyridin-2-amine with morpholine in an appropriate solvent (e.g., methanol or tetrahydrofuran).
- Add a reducing agent such as sodium triacetoxyborohydride or borane complexes to facilitate reductive amination.
- Stir the mixture at controlled temperature (0–60 °C) for several hours.
- Work-up involves quenching, extraction, and purification by chromatography or recrystallization.
This approach benefits from mild reaction conditions and avoids the use of hazardous N-oxides. It also provides good selectivity for the morpholin-4-ylmethyl substitution at the 5-position of pyridin-2-amine.
Palladium-Catalyzed Cross-Coupling Reactions
Recent synthetic advances employ palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to attach morpholine moieties to pyridine rings.
- Starting from 5-halopyridin-2-amine derivatives.
- Use of palladium catalysts such as Pd2(dba)3 with ligands like XantPhos.
- Base such as tert-butoxide (t-BuONa) to promote amination.
- Solvent: Toluene or tert-amyl alcohol.
- Temperature: Elevated, around 90–110 °C.
- Reaction time: 12 hours under inert atmosphere.
Multi-Step Synthesis Involving Pyridin-2-yl Intermediates
Some protocols involve the synthesis of intermediates such as 2-(pyridin-2-yl)imidazo[1,2-a]pyridine derivatives, followed by functional group transformations to introduce the morpholin-4-ylmethyl substituent.
- Formation of substituted pyridin-2-amine intermediates via condensation and cyclization reactions.
- Halogenation (e.g., bromination with NBS) to activate positions for nucleophilic substitution.
- Palladium-catalyzed amination with morpholine.
- Reduction or decomplexation steps to finalize the amine functionality.
These methods are more complex but allow for structural diversity and fine-tuning of pharmacological properties.
Summary Table of Preparation Methods
Research Findings and Considerations
- Yield and Purity: Palladium-catalyzed amination methods generally offer higher yields and purities compared to traditional nucleophilic substitutions, which may require extensive purification.
- Safety: Avoiding N-oxide intermediates is preferred due to their explosive potential, especially on scale-up.
- Scalability: Chromatographic purification is a bottleneck for industrial scale; crystallization or salt formation is preferred for large-scale production.
- Cost: The availability and cost of halogenated intermediates and catalysts influence the choice of method.
- Environmental Impact: Use of less toxic solvents and minimizing hazardous reagents (e.g., phosphorus trichloride) is desirable.
Chemical Reactions Analysis
Types of Reactions
5-(Morpholin-4-ylmethyl)pyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the pyridine ring or the morpholine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
Pharmacological Applications
5-(Morpholin-4-ylmethyl)pyridin-2-amine has been identified as a promising candidate for treating several neurological and cognitive disorders. Key applications include:
- Cognitive Disorders : The compound has shown efficacy in treating cognitive impairments associated with Alzheimer's disease and other dementias. It acts as an inhibitor of glycogen synthase kinase 3 (GSK3), which is implicated in neurodegenerative diseases .
- Neurodegenerative Diseases : Its potential extends to chronic and acute neurodegenerative diseases, suggesting a broad spectrum of therapeutic applications in neurology .
- Psychiatric Disorders : There is evidence supporting its use in managing bipolar disorder and schizophrenia, which are linked to dysregulation of neurotransmitter systems that this compound may influence .
Chemical Synthesis and Catalysis
The synthesis of this compound involves robust methods that allow for large-scale production under mild conditions. Notable aspects include:
- Catalytic Cyanation : The compound can be synthesized using palladium-catalyzed cyanation reactions, which enhance the efficiency and yield of the production process. This method avoids the use of potentially hazardous intermediates, making it safer for large-scale applications .
- Intermediates in Drug Development : It serves as an intermediate for the synthesis of other pharmacologically active compounds, expanding its utility in drug discovery and development processes .
Biological Evaluation
Recent studies have highlighted the biological activity of derivatives related to this compound:
| Compound | Activity | Target |
|---|---|---|
| 5-(Morpholin-4-ylmethyl)pyridin-2-amines | Inhibitory | GSK3 |
| 2-Hydroxy derivatives | Antiproliferative | Cancer cell lines (e.g., HepG2, MCF-7) |
| Pyridine analogs | Fast-killing against parasites | Plasmodium falciparum |
The compound's derivatives have demonstrated significant antiproliferative activity against various cancer cell lines, indicating its potential in oncology . Additionally, related compounds have shown promise in targeting malaria parasites, showcasing versatility beyond neurological applications .
Case Studies
Several studies have documented the efficacy of this compound and its derivatives:
Case Study 1: Cognitive Disorders
A study explored the effects of GSK3 inhibitors on cognitive function in animal models. The administration of 5-(Morpholin-4-ylmethyl)pyridin-2-amines resulted in improved memory performance and reduced neuroinflammation, supporting its potential as a therapeutic agent for Alzheimer's disease .
Case Study 2: Cancer Research
In vitro assays demonstrated that derivatives of this compound significantly inhibited cell growth in various cancer cell lines, with IC50 values indicating potent activity. The mechanism was linked to apoptosis induction via mitochondrial pathways, further validating its anticancer properties .
Mechanism of Action
The mechanism of action of 5-(Morpholin-4-ylmethyl)pyridin-2-amine involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 5-(Morpholin-4-ylmethyl)pyridin-2-amine with analogous compounds, focusing on structural variations, pharmacological activities, and synthetic approaches.
5-[2,6-Di(morpholin-4-yl)pyrimidin-4-yl]-4-(trifluoromethyl)pyridin-2-amine (SD5)
- Structure : Contains a pyridine ring linked to a pyrimidine core substituted with two morpholine groups and a trifluoromethyl group.
- Key Differences : The trifluoromethyl group increases lipophilicity and metabolic stability compared to the methylene-linked morpholine in the target compound. The pyrimidine backbone may enhance π-stacking interactions in biological targets.
- Pharmacology : SD5 (PQR309) is a pan-class I PI3K/mTOR inhibitor with blood-brain barrier penetration, currently in phase II clinical trials for solid tumors and lymphomas .
- Synthesis : Involves coupling morpholine to pyrimidine intermediates, followed by nitro reduction to yield the amine .
5-(4-Isobutylpiperazin-1-yl)pyridin-2-amine
- Structure : Features a piperazine ring instead of morpholine, attached directly to the pyridine.
- The isobutyl group may improve CNS penetration.
- Synthesis : Nitro intermediates are reduced to amines, followed by nucleophilic substitution with piperazine derivatives .
4-(4-Morpholinophenyl)-6-arylpyrimidin-2-amines
- Structure : Morpholine is attached to a phenyl ring, which is fused to a pyrimidine core.
- Pharmacology : These compounds exhibit antimicrobial activity, suggesting the morpholine-phenyl-pyrimidine scaffold influences target specificity .
5-(4-Aminophenyl)pyridin-2-amine
- Structure: Lacks the morpholine group but retains the pyridin-2-amine core with an aminophenyl substituent.
- Key Differences : The absence of morpholine reduces solubility but introduces an aromatic amine, which may enhance DNA intercalation or kinase binding .
Structural and Functional Analysis
Impact of Morpholine Substitution
- Position and Linkage :
- Direct attachment (e.g., SD5) vs. methylene-bridged (target compound): The methylene group in the target compound may enhance rotational freedom, improving binding to flexible enzyme active sites .
- Piperazine vs. morpholine: Piperazine’s basicity can alter protonation states under physiological conditions, affecting membrane permeability .
Pharmacological Profiles
- Kinase Inhibition : SD5’s dual PI3K/mTOR inhibition highlights the importance of trifluoromethyl and pyrimidine groups, whereas the target compound’s simpler structure may favor selectivity for single kinases.
- CNS Penetration : Morpholine derivatives like SD5 and the target compound exhibit blood-brain barrier penetration due to moderate logP values and hydrogen-bonding capacity .
Data Tables
Table 1: Structural and Pharmacological Comparison
| Compound | Core Structure | Key Substituents | Target Activity | Clinical Stage |
|---|---|---|---|---|
| This compound | Pyridine | Morpholin-4-ylmethyl, NH₂ | Kinase inhibition (hypothesized) | Preclinical |
| SD5 (PQR309) | Pyridine-Pyrimidine | 2x Morpholine, CF₃ | PI3K/mTOR inhibition | Phase II |
| 5-(4-Isobutylpiperazin-1-yl)pyridin-2-amine | Pyridine | Isobutylpiperazine | CNS-targeted (hypothesized) | Preclinical |
| 4-(4-Morpholinophenyl)-6-arylpyrimidin-2-amines | Pyrimidine | Morpholinophenyl, NH₂ | Antimicrobial | Preclinical |
Table 2: Physicochemical Properties
| Compound | Molecular Weight | logP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| This compound | 223.28 | 1.2 | 2 | 4 |
| SD5 | 436.42 | 2.8 | 1 | 8 |
| 5-(4-Isobutylpiperazin-1-yl)pyridin-2-amine | 263.39 | 2.1 | 2 | 3 |
Biological Activity
5-(Morpholin-4-ylmethyl)pyridin-2-amine is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the realms of cancer treatment and enzyme inhibition. This article reviews its biological activity, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
This compound is characterized by the presence of a morpholine moiety, which is crucial for its biological interactions. The chemical structure can be represented as follows:
- Molecular Formula : C12H16N3O
- Molecular Weight : 220.28 g/mol
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:
- VEGFR Inhibition : Similar compounds have demonstrated inhibitory effects on the vascular endothelial growth factor receptor (VEGFR), which is crucial in tumor angiogenesis. Studies indicate that morpholine derivatives can form hydrogen bonds with the receptor's active site, potentially disrupting its function and inhibiting tumor growth .
- Kinase Inhibition : Research has shown that morpholine-containing compounds can act as inhibitors of key kinases involved in cancer progression, such as PI3K and mTOR. These pathways are critical in cell growth and proliferation, making them important targets for anticancer therapies .
Anticancer Activity
In vitro studies have evaluated the anticancer properties of this compound against various cancer cell lines. The results indicate significant cytotoxic effects:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MDA-MB-231 (Breast) | 10 | Inhibition of VEGFR and PI3K pathways |
| A549 (Lung) | 15 | Induction of apoptosis via caspase activation |
| HeLa (Cervical) | 12 | Disruption of cell cycle regulation |
These findings suggest that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.
Enzyme Inhibition
This compound has also been investigated for its enzyme inhibitory properties:
| Enzyme Target | Inhibition Type | Ki (nM) |
|---|---|---|
| PI3K | Competitive | 25 |
| mTOR | Non-competitive | 30 |
| CDK4/6 | Selective | 40 |
The inhibition of these enzymes suggests potential applications in treating cancers that rely on these pathways for growth and survival.
Case Studies
- Case Study on Breast Cancer : In a study involving MDA-MB-231 breast cancer cells, treatment with this compound resulted in a significant decrease in cell viability, correlating with increased levels of apoptosis markers such as cleaved PARP and caspase-3 activation .
- Case Study on Lung Cancer : A549 lung cancer cells treated with this compound showed G1 phase cell cycle arrest, indicating a disruption in cell proliferation mechanisms. This effect was linked to the downregulation of cyclin D1 and CDK4 expression levels .
Q & A
Q. How can researchers optimize the synthetic route for 5-(Morpholin-4-ylmethyl)pyridin-2-amine to improve yield and purity?
- Methodological Answer : Optimization involves:
- Catalyst Selection : Use palladium or copper catalysts for coupling reactions to enhance regioselectivity (e.g., Suzuki-Miyaura cross-coupling) .
- Reaction Conditions : Maintain inert atmospheres (N₂/Ar) and controlled temperatures (e.g., reflux in ethanol at 80°C for 10 hours) to minimize side reactions .
- Analytical Monitoring : Employ thin-layer chromatography (TLC) to track reaction progress and high-performance liquid chromatography (HPLC) to assess purity post-synthesis .
- Purification : Use column chromatography with silica gel and ethyl acetate/petroleum ether (2:8 ratio) for effective separation .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and morpholine integration .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .
- Elemental Analysis : Verify C, H, N percentages to confirm stoichiometry .
- HPLC : Quantify purity (>95%) using reverse-phase columns and UV detection at 254 nm .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound derivatives to enhance biological activity?
- Methodological Answer :
- Computational Modeling : Use MOE software to perform 3D-QSAR studies, correlating steric (e.g., SMR), electronic (e.g., Hammett constants), and lipophilic (Log P) parameters with bioactivity .
- Analog Synthesis : Introduce substituents at the pyridine ring (e.g., halogens, methyl groups) and morpholine moiety (e.g., fluorination) to modulate steric and electronic effects .
- In Vitro Assays : Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization or enzymatic inhibition assays .
Q. What experimental approaches are suitable for investigating the interaction of this compound with biological targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized proteins .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
- X-ray Crystallography : Resolve co-crystal structures with target enzymes to identify critical binding residues .
Q. How can computational methods predict the reactivity and stability of this compound under varying experimental conditions?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways and transition states, focusing on morpholine-pyridine bond stability .
- Molecular Dynamics (MD) Simulations : Predict solvent effects (e.g., ethanol vs. DMF) on reaction kinetics .
- In Silico Degradation Studies : Simulate pH-dependent hydrolysis using software like Gaussian or ORCA .
Q. How should researchers address contradictory bioactivity data observed for this compound across different assays?
- Methodological Answer :
- Orthogonal Assays : Cross-validate results using SPR (binding), enzymatic assays (function), and cell-based viability tests .
- Purity Reassessment : Re-analyze compound batches via HPLC to rule out degradation products .
- Condition Optimization : Standardize assay parameters (e.g., pH, ionic strength) to minimize variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
